

# Discovery and developmental history of Ornidazole

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Discovery and Developmental History of **Ornidazole** 

### Introduction

**Ornidazole** is a third-generation 5-nitroimidazole antimicrobial agent, following the development of metronidazole and tinidazole, and has established itself as a cornerstone in the treatment of infections caused by protozoa and anaerobic bacteria.[1][2] Its development marked a significant advancement in the therapeutic class, offering a longer elimination half-life and favorable pharmacokinetic profile.[2][3] This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and the preclinical and clinical development of **Ornidazole**, tailored for researchers and drug development professionals.

## **Discovery and Developmental Timeline**

**Ornidazole** was developed by the Swiss pharmaceutical company Hoffmann-La Roche in the 1970s, with its synthesis first reported in 1966.[1][2][4] It was designed as a successor to earlier nitroimidazoles with the aim of improving pharmacokinetic properties, particularly the duration of action.[2] The drug, under the trade name Tiberal, was first launched in Switzerland on March 11, 1982, by OrPha Swiss GmbH.[1][2] Its initial approval was for the treatment of trichomoniasis, but its broad-spectrum activity against other protozoa and anaerobic bacteria quickly led to wider clinical adoption.[5][6]

## **Chemical Synthesis**



**Ornidazole**, with the systematic name 1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole, is a synthetic nitroimidazole derivative.[1]

## **Commercial Synthesis Protocol**

The primary commercial synthesis route involves an acid-catalyzed reaction between 2-methyl-5-nitroimidazole and epichlorohydrin.[5][7]

#### Experimental Protocol:

- Reaction Setup: 127.1 g of 2-methyl-5-nitroimidazole, 635.5 g of ethyl acetate, and 4.13 g of a suitable acid catalyst are added to a reaction flask and stirred at 50-300 rpm until evenly mixed.[8]
- Addition of Reagent: 127.1 g of epichlorohydrin is added to the flask.[8]
- Reaction Conditions: The temperature is maintained between 25-30°C, and the mixture is stirred for 6 hours.[8]
- Work-up and Purification: After the reaction, an equal weight of water (127.1 g) is added. The pH is adjusted to approximately 4.0 with 1 mol/L hydrochloric acid to separate the organic and aqueous phases.[8] The aqueous phase is then isolated, and its pH is adjusted to about 8.0 with a 1.25 mol/L sodium hydroxide solution, causing the product to precipitate.[8]
- Final Product: The precipitate is collected via suction filtration, washed, and recrystallized from ethanol. The final product is dried to yield **Ornidazole** with a purity of approximately 99.67% and a yield of around 85.2%.[8]

### **Green Synthesis Method**

Alternative, more environmentally friendly methods have been developed. One such method utilizes a macroporous acidic polymer resin as a recyclable catalyst and ethyl acetate as the solvent, which avoids the generation of high-salt-containing wastewater.[9][10]

Diagram: General Workflow for **Ornidazole** Synthesis





Click to download full resolution via product page

Caption: General workflow for the chemical synthesis and purification of **Ornidazole**.



## **Mechanism of Action**

**Ornidazole** exerts its antimicrobial effect through a multi-step process that is selective for anaerobic organisms.[11]

- Cellular Uptake: As a small, lipophilic molecule, Ornidazole passively diffuses into the microbial cell.[12]
- Reductive Activation: Inside the anaerobic bacterium or protozoan, the drug remains inactive
  until its 5-nitro group undergoes reduction. This key activation step is facilitated by lowredox-potential electron transport proteins, such as ferredoxin, which are abundant in
  anaerobic organisms but deficient in aerobic cells, ensuring selective toxicity.[11][12]
- Generation of Cytotoxic Intermediates: The reduction process generates highly reactive nitroso intermediates and cytotoxic free radicals.[6][11]
- DNA Damage: These reactive species are the ultimate effectors, attacking the microbial DNA's helical structure. This leads to DNA strand breakage and destabilization.[12]
- Inhibition of Cellular Processes: The damaged DNA disrupts essential downstream processes, including nucleic acid synthesis, replication, and transcription, ultimately leading to microbial cell death.[6][11]

Diagram: Ornidazole Activation and Mechanism of Action





Click to download full resolution via product page

Caption: Reductive activation pathway and DNA-damaging mechanism of **Ornidazole**.



## **Physicochemical and Pharmacokinetic Profile**

**Ornidazole**'s chemical structure confers a set of physicochemical and pharmacokinetic properties that are advantageous for clinical use.

**Physicochemical Properties** 

| Property              | Value                                                  | Reference(s) |
|-----------------------|--------------------------------------------------------|--------------|
| Systematic Name       | 1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole | [1]          |
| Chemical Formula      | C7H10CIN3O3                                            |              |
| Appearance            | White to slightly yellow crystalline powder            |              |
| Melting Point         | 81.8 ± 0.475 °C                                        | -            |
| рКа                   | 2.4                                                    | [8]          |
| Log P (Octanol/Water) | 1.6                                                    | _            |
| UV λmax (in Methanol) | 310 nm                                                 | _            |

## **Pharmacokinetic Parameters**

**Ornidazole** is characterized by rapid and complete absorption and a long elimination half-life, which allows for less frequent dosing compared to metronidazole.[2][3]



| PK Parameter                  | Value                                           | Condition/Note                                        | Reference(s) |
|-------------------------------|-------------------------------------------------|-------------------------------------------------------|--------------|
| Absorption                    |                                                 |                                                       |              |
| Bioavailability               | ~90%                                            | Oral administration                                   | [1]          |
| Tmax (Peak Time)              | ~2-3 hours                                      | Oral administration                                   | [2]          |
| Cmax (Peak Conc.)             | 9.99 μg/mL                                      | Single 500 mg dose (fasted)                           | [2]          |
| Distribution                  |                                                 |                                                       |              |
| Volume of Distribution (Vd)   | ~0.87 L/kg                                      | Intravenous<br>administration                         | [2]          |
| Plasma Protein<br>Binding     | ~13%                                            | [1]                                                   |              |
| Tissue Penetration            | Wide, including CSF                             |                                                       | _            |
| Metabolism                    |                                                 | _                                                     |              |
| Site                          | Liver                                           | Primarily<br>hydroxylation                            | [1]          |
| Main Metabolites              | 2-hydroxymethyl and α-hydroxymethyl metabolites | Less active than parent drug                          | [1]          |
| Elimination                   |                                                 |                                                       |              |
| Elimination Half-life<br>(t½) | ~13-14 hours                                    | Significantly longer<br>than metronidazole<br>(~8.4h) | [1][2]       |
| Clearance (CL)                | 47 mL/min (2.82 L/h)                            | For a 1 g intravenous dose                            |              |
| Excretion Route               | Primarily urine (~85% within 5 days)            | 4% as unchanged<br>drug                               | [1]          |

# **Preclinical Development**



Preclinical studies established the efficacy and safety profile of **Ornidazole** prior to human trials.

## **In Vitro Activity**

**Ornidazole** demonstrates potent activity against a wide range of anaerobic bacteria and protozoa, with Minimum Inhibitory Concentration (MIC) values that are generally similar to or slightly lower than those of metronidazole.

| Organism Type        | Finding                                              | MIC (μg/mL)              | Reference(s) |
|----------------------|------------------------------------------------------|--------------------------|--------------|
| Anaerobic Bacteria   | Inhibition of 114<br>strains (excluding P.<br>acnes) | ≤ 3.1                    | [11]         |
| Anaerobic Bacteria   | Bactericidal<br>concentration for 114<br>strains     | ≤ 6.3                    | [11]         |
| Periodontal Microbes | General activity                                     | Lower than metronidazole | [8]          |

## **Toxicology**

Toxicology studies in animal models have been conducted to determine the safety profile of **Ornidazole**.

- Acute Toxicity: A study on a combination drug containing Ornidazole and Levamisole hydrochloride classified the formulation as Hazard Class 3 (moderately hazardous substances) based on its median lethal oral dose.[7]
- Sub-chronic Toxicity: A 30-day repeat-dose study in mice using a fixed-dose combination of
  Ofloxacin and Ornidazole found no signs of toxicity, mortality, or alterations in physiological,
  hematological, or biochemical parameters at any tested dose level.[12]
- Specific Toxicity: Ornidazole has been shown to have a direct inhibitory effect on sperm motility in vitro in rat models. Incubation with 2.5 mmol/L Ornidazole for 4 hours significantly reduced sperm motility.[9]



## **Clinical Development and Therapeutic Use**

Clinical trials have confirmed the efficacy of **Ornidazole** across a range of indications.

## **Key Indications and Efficacy**

- Trichomoniasis: **Ornidazole** is highly effective. An early study involving a single 2 g dose in women with Trichomonas vaginalis infection resulted in a 100% cure rate.
- Amoebiasis & Giardiasis: It is a primary treatment for intestinal and extraintestinal amoebiasis and giardiasis.[1]
- Anaerobic Infections: Ornidazole is used for the treatment and prophylaxis of various anaerobic infections, including peritonitis, meningitis, and postoperative wound infections.[1]
- Dientamoebiasis: A clinical study comparing single-dose Ornidazole to a multi-day course of metronidazole for Dientamoeba fragilis infection found Ornidazole to be statistically superior, with a parasitological cure rate of 92.9% versus 69.6% for metronidazole.

### **Bioequivalence Study Protocol**

Bioequivalence studies are critical for the approval of generic formulations. A typical protocol is outlined below.

#### Experimental Protocol:

- Study Design: A randomized, single-dose, open-label, two-period crossover study is conducted in healthy volunteers under both fasted and fed conditions.[2]
- Participants: Healthy male and female volunteers (e.g., n=24 per group) meeting specific inclusion criteria (age ≥18, BMI 19.0-26.0 kg/m²) are enrolled after a comprehensive medical examination.[2]
- Dosing: Participants are randomly assigned to receive a single dose of either the test or reference formulation, followed by a washout period of at least 7 days before receiving the alternate formulation.[2]



- Sample Collection: Blood samples are collected in plasma tubes at pre-dose and at multiple time points post-dose (e.g., up to 72 hours).[2]
- Bioanalysis: Plasma concentrations of **Ornidazole** are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method involves protein precipitation, with a typical lower limit of quantification (LLOQ) of 0.100 µg/mL.[2]
- Pharmacokinetic Analysis: Key PK parameters (Cmax, Tmax, AUC₀-t, AUC₀-∞) are calculated. Bioequivalence is established if the 90% confidence intervals for the geometric mean ratio of Cmax, AUC₀-t, and AUC₀-∞ fall within the standard 80-125% range.[2]
- Safety Monitoring: Safety is assessed by monitoring adverse events, vital signs, and clinical laboratory tests throughout the study.[2]

Diagram: Workflow for a Bioequivalence Clinical Trial





Click to download full resolution via product page

Caption: Crossover design workflow for a typical **Ornidazole** bioequivalence study.



### Conclusion

From its rational design and synthesis in the 1960s and 70s to its established clinical use today, **Ornidazole** represents a successful chapter in antimicrobial drug development. Its discovery provided a valuable therapeutic option with an improved pharmacokinetic profile over its predecessors. The well-understood mechanism of selective cytotoxicity, combined with a robust body of preclinical and clinical data, solidifies its role in treating anaerobic and protozoal infections. Ongoing research into new formulations and potential new indications, such as endometriosis, suggests that the developmental history of **Ornidazole** may not yet be complete.[6]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medsafe.govt.nz [medsafe.govt.nz]
- 2. roche.com [roche.com]
- 3. roche.com [roche.com]
- 4. roche.com [roche.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Toxicity of ornidazole and its analogues to rat spermatozoa as reflected in motility parameters PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sub-Chronic Toxicity Study of Fixed Dose Combination of Ofloxacin- Ornidazole in Mus Musculus Mice [benthamopenarchives.com]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 12. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [Discovery and developmental history of Ornidazole].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677491#discovery-and-developmental-history-of-ornidazole]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com